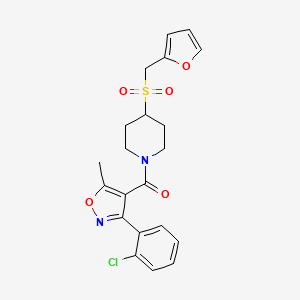![molecular formula C22H31N3O2 B2495273 2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione CAS No. 487008-66-2](/img/structure/B2495273.png)
2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione often involves multi-step reactions starting from basic building blocks such as phthalimide. For example, a related compound was synthesized by reacting phthalimide with 1,3-dibromopropane to form 2-(3-bromopropyl)isoindoline-1,3-dione, which was then treated with 1-phenylpiperazine in acetonitrile (Ghabbour & Qabeel, 2016).
Molecular Structure Analysis
The molecular structure of related isoindole-1,3-dione derivatives has been characterized by techniques such as proton nuclear magnetic resonance spectroscopy (NMR) and single crystal X-ray diffraction. These methods have provided detailed insights into the arrangement of atoms within the molecule and the types of intermolecular interactions present, which are crucial for understanding the compound's reactivity and properties (Ghabbour & Qabeel, 2016).
Chemical Reactions and Properties
Isoindole-1,3-dione derivatives participate in a variety of chemical reactions, which can be leveraged to introduce different functional groups or to construct larger and more complex molecules. The reactivity of these compounds often depends on the presence of the isoindole-1,3-dione core, which can undergo reactions such as cycloadditions, substitutions, and ring transformations (Jin & Liebscher, 1999).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthesis and Antimicrobial Studies : The compound has been synthesized through a reaction involving phthalimide and further analyzed for its antimicrobial activities. Studies show that such compounds exhibit moderate antimicrobial activity, with their structure confirmed through techniques like NMR spectroscopy and X-ray diffraction, emphasizing their potential as antimicrobial agents (Ghabbour & Qabeel, 2016).
- Versatile Organic Substrates : Research highlights the utility of related compounds as versatile organic substrates in the synthesis of natural products and analogues, showcasing their potential in organic synthesis and the development of novel therapeutic agents (Liebscher & Jin, 1999).
Anticancer Activity
- Synthetic Studies and Biological Evaluation : A study explored the grinding and microwave-assisted synthesis of heterocyclic molecules, including derivatives of isoindoline-1,3-dione, evaluating their anti-inflammatory and anticancer activities. This underscores the compound's role in the development of novel anticancer therapies (Kumar et al., 2016).
- Anticonvulsant Properties : Another study focused on the anticonvulsant properties of related piperazine derivatives, illustrating the broad pharmacological potential of such compounds in neurological disorders (Obniska et al., 2005).
Molecular Docking and Density Functional Theory (DFT) Studies
- Molecular Docking and DFT Studies : The compound and its derivatives have been subjected to molecular docking and DFT studies to understand their antimicrobial mechanism, further elucidating their potential in designing drugs with targeted antimicrobial properties (Ghabbour & Qabeel, 2016).
Utility in Organic Synthesis
- Isoindigo Derivatives Synthesis : Research into isoindigo derivatives, with biological activities such as anti-leukemia, suggests the importance of such compounds in medicinal chemistry and organic materials (Seo et al., 2017).
Propiedades
IUPAC Name |
2-[4-(4-cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c26-21-19-10-4-5-11-20(19)22(27)25(21)13-7-6-12-23-14-16-24(17-15-23)18-8-2-1-3-9-18/h4-5,10-11,18H,1-3,6-9,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTFRBPRFVTLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2495191.png)
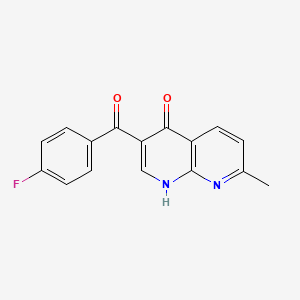
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)
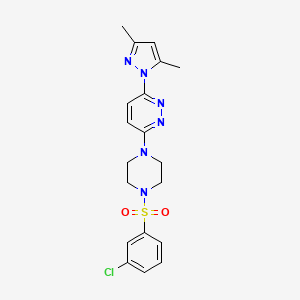
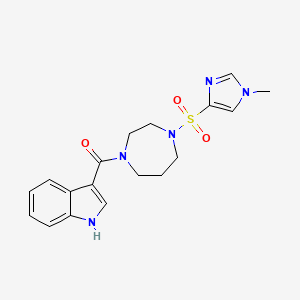
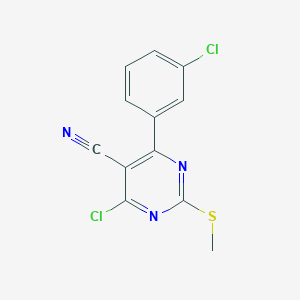
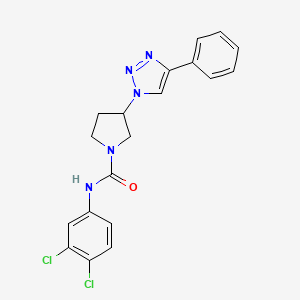
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2495203.png)
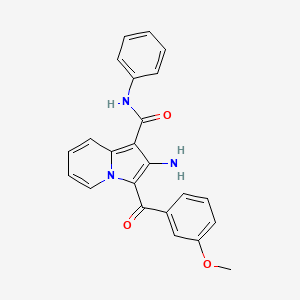
![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)
![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)
![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)
